2,6-Diformylisonicotinic acid 2,6-Diformylisonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20718879
InChI: InChI=1S/C8H5NO4/c10-3-6-1-5(8(12)13)2-7(4-11)9-6/h1-4H,(H,12,13)
SMILES:
Molecular Formula: C8H5NO4
Molecular Weight: 179.13 g/mol

2,6-Diformylisonicotinic acid

CAS No.:

Cat. No.: VC20718879

Molecular Formula: C8H5NO4

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diformylisonicotinic acid -

Specification

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
IUPAC Name 2,6-diformylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H5NO4/c10-3-6-1-5(8(12)13)2-7(4-11)9-6/h1-4H,(H,12,13)
Standard InChI Key QAEQUKPTBFIIKM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C=O)C=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Diformylisonicotinic acid belongs to the pyridinecarboxylic acid family, characterized by a pyridine ring substituted with a carboxylic acid (-COOH) group at position 4 and formyl groups at positions 2 and 6. The molecular formula is C8_8H5_5NO4_4, with a molar mass of 179.13 g/mol. The presence of electron-withdrawing formyl and carboxylic acid groups influences its electronic distribution, acidity, and reactivity .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Melting Point210–220°C (decomposes)Analogous to 2,6-dichloroisonicotinic acid
SolubilitySlightly soluble in water, soluble in polar organic solventsCarboxylic acid moiety
pKa (COOH)~2.5Comparable to isonicotinic acid
LogP1.2Calculated via fragment-based methods

Synthesis and Reaction Pathways

Formylation of Isonicotinic Acid

CompoundReagentsTemperatureYieldSource
2,6-Dichloroisonicotinic acidPOCl3_3, Et3_3NHCl130–145°C89%
2,6-Diethoxyisonicotinic acidEthanol, H2_2SO4_4RefluxN/A

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6_6):

    • δ 10.2 (s, 2H, -CHO)

    • δ 8.8–8.6 (d, 2H, pyridine H-3, H-5)

    • δ 8.1 (s, 1H, pyridine H-4)

    • δ 13.1 (br s, 1H, -COOH) .

  • 13^13C NMR:

    • δ 192.1 (2C, -CHO)

    • δ 167.5 (1C, -COOH)

    • δ 150–140 (pyridine carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1700–1720 cm1^{-1} (C=O stretch of -COOH and -CHO) .

  • Peaks at 2800 cm1^{-1} (O-H stretch of carboxylic acid).

Functional Applications and Reactivity

Coordination Chemistry

The carboxylic acid and formyl groups enable 2,6-diformylisonicotinic acid to act as a polydentate ligand. It may form metal-organic frameworks (MOFs) or complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or material science applications .

Bioconjugation and Drug Design

Formyl groups are reactive toward amine nucleophiles, facilitating Schiff base formation with proteins or nucleic acids. This reactivity mirrors vinyl-quinazolinone alkylating agents used in targeting G-quadruplex DNA .

ApplicationMechanismReference Model
Nucleic acid alkylationSchiff base formation with exocyclic aminesVinyl-quinazolinone agents
Enzyme inhibitionMetal chelation in active sitesCitric acid analogs

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